(2-((3-Chlorophenyl)amino)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone
CAS No.: 1203102-30-0
Cat. No.: VC4136962
Molecular Formula: C19H18ClN5OS
Molecular Weight: 399.9
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1203102-30-0 |
|---|---|
| Molecular Formula | C19H18ClN5OS |
| Molecular Weight | 399.9 |
| IUPAC Name | [2-(3-chloroanilino)-1,3-thiazol-4-yl]-(4-pyridin-2-ylpiperazin-1-yl)methanone |
| Standard InChI | InChI=1S/C19H18ClN5OS/c20-14-4-3-5-15(12-14)22-19-23-16(13-27-19)18(26)25-10-8-24(9-11-25)17-6-1-2-7-21-17/h1-7,12-13H,8-11H2,(H,22,23) |
| Standard InChI Key | HBESROBVGPJTBQ-UHFFFAOYSA-N |
| SMILES | C1CN(CCN1C2=CC=CC=N2)C(=O)C3=CSC(=N3)NC4=CC(=CC=C4)Cl |
Introduction
(2-((3-Chlorophenyl)amino)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone is a complex organic heterocyclic compound that integrates various functional groups, including thiazole, piperazine, and pyridine. This compound is of interest in medicinal chemistry due to its potential biological activity, which is enhanced by the presence of these moieties.
Synthesis
The synthesis of (2-((3-Chlorophenyl)amino)thiazol-4-yl)(4-(pyridin-2-yl)piperazin-1-yl)methanone typically involves multiple steps, including the formation of the thiazole ring, introduction of the piperazine moiety, and attachment of the pyridin-2-yl and 3-chlorophenyl groups. The specific synthetic route may vary, often requiring optimization of reaction conditions such as temperature, solvent choice, and reaction time to maximize yield and purity.
Potential Applications
This compound is a candidate for drug development due to its pharmacological profile, which is enhanced by the presence of piperazine and pyridine moieties. The integration of these functional groups suggests potential interactions with biological targets, making it relevant in drug design and development.
Mechanism of Action
The mechanism of action for this compound is not fully elucidated. Biological assays would provide insights into its pharmacodynamics and pharmacokinetics, which are essential for understanding its potential therapeutic effects.
Data Tables
| Property | Description |
|---|---|
| Chemical Structure | Five-membered ring with sulfur and nitrogen atoms. |
| Biological Activity | Potential anticonvulsant, anticancer, and other pharmacological activities. |
| Synthesis | Typically involves multiple steps, including ring formation and functional group attachment. |
| Applications | Drug development due to interactions with biological targets. |
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